N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide
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Overview
Description
“N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in complex chemical interactions due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” likely involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the incorporation of the chlorophenyl and thiophene groups. Typical reagents might include chlorinating agents, sulfonyl chlorides, and pyrazole precursors. Reaction conditions could involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the sulfonamide group or the chlorophenyl ring.
Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups, potentially altering the compound’s properties and applications.
Scientific Research Applications
The compound could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible pharmaceutical applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific proteins or enzymes, altering their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-sensitive enzymes, while the pyrazole ring could be involved in binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylbenzene-sulfonamide
- N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylfuran-3-sulfonamide
Uniqueness
The unique combination of the chlorophenyl, pyrazole, and thiophene groups in “N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide” might confer specific properties, such as enhanced binding affinity to certain biological targets or unique chemical reactivity.
Properties
Molecular Formula |
C17H16ClN3O3S2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-11-9-12(2)21(19-11)17(22)16-15(7-8-25-16)26(23,24)20(3)14-6-4-5-13(18)10-14/h4-10H,1-3H3 |
InChI Key |
XUVFAIGCESLOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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